molecular formula C17H21N3O3 B5984088 N-[3-[2-(3-cyanopiperidin-1-yl)-2-oxoethoxy]phenyl]propanamide

N-[3-[2-(3-cyanopiperidin-1-yl)-2-oxoethoxy]phenyl]propanamide

Cat. No.: B5984088
M. Wt: 315.37 g/mol
InChI Key: WSNOZCGENWCILE-UHFFFAOYSA-N
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Description

N-[3-[2-(3-cyanopiperidin-1-yl)-2-oxoethoxy]phenyl]propanamide is a complex organic compound that features a piperidine ring, a cyano group, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[2-(3-cyanopiperidin-1-yl)-2-oxoethoxy]phenyl]propanamide typically involves the reaction of a substituted piperidine with a suitable acylating agent. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the coupling between the amine group of the piperidine and a carboxylic acid derivative . The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated reactors and real-time monitoring systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-[2-(3-cyanopiperidin-1-yl)-2-oxoethoxy]phenyl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form carboxylic acids under strong oxidative conditions.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

N-[3-[2-(3-cyanopiperidin-1-yl)-2-oxoethoxy]phenyl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-[2-(3-cyanopiperidin-1-yl)-2-oxoethoxy]phenyl]propanamide involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors in the body, potentially modulating their activity. The cyano group may also play a role in the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-Phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide: A fentanyl analogue with similar structural features.

    N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Another compound with an amide linkage and a substituted aromatic ring.

Uniqueness

N-[3-[2-(3-cyanopiperidin-1-yl)-2-oxoethoxy]phenyl]propanamide is unique due to the presence of the cyano group, which can significantly influence its chemical reactivity and biological activity. This compound’s specific combination of functional groups makes it a valuable tool in various research and industrial applications .

Properties

IUPAC Name

N-[3-[2-(3-cyanopiperidin-1-yl)-2-oxoethoxy]phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-2-16(21)19-14-6-3-7-15(9-14)23-12-17(22)20-8-4-5-13(10-18)11-20/h3,6-7,9,13H,2,4-5,8,11-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSNOZCGENWCILE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=CC=C1)OCC(=O)N2CCCC(C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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